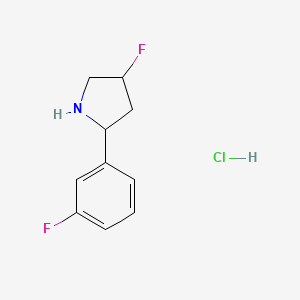

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride

Description

4-Fluoro-2-(3-fluorophenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a hydrochloride salt formulation. Its structure features a five-membered pyrrolidine ring substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a fluorine atom. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

4-fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10;/h1-4,9-10,13H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMYUYBQIBDGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC(=CC=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at specific positions on the pyrrolidine and phenyl rings.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. TrkA Kinase Inhibition

One of the primary applications of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is its role as an inhibitor of TrkA kinase. This kinase is implicated in various diseases, including pain syndromes, cancer, and neurodegenerative disorders. The compound has shown promise in treating conditions such as:

- Chronic Pain

- Cancer

- Inflammatory Diseases

- Neurodegenerative Diseases

- Sjogren's Syndrome

- Endometriosis

A patent describes a related compound that demonstrates efficacy in inhibiting TrkA kinase, suggesting that 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride may exhibit similar therapeutic properties .

Neuropharmacological Research

2. Synthetic Cathinones and Psychoactive Properties

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is structurally related to synthetic cathinones, which are known for their psychoactive effects. Research indicates that these compounds act as stimulants by elevating levels of monoaminergic neurotransmitters such as dopamine and norepinephrine. A study involving various substituted pyrrolidinophenones, including 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride, highlighted their effects on locomotor activity in animal models, demonstrating the compound's potential impact on motor performance and behavior .

Analytical Chemistry Applications

3. Reference Standard in Forensic Analysis

In forensic science, 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride serves as a reference standard for identifying and quantifying synthetic cathinones in biological samples. Its structural characteristics allow for effective differentiation from other psychoactive substances, making it a valuable tool in toxicology and forensic investigations.

Data Summary

Case Studies

Case Study 1: TrkA Inhibition in Cancer Therapy

In a study exploring the inhibition of TrkA kinase, researchers synthesized several pyrrolidine derivatives, including those based on 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride. These compounds demonstrated significant antitumor activity in vitro and in vivo models, indicating their potential as therapeutic agents against cancer .

Case Study 2: Behavioral Effects of Synthetic Cathinones

Another study investigated the locomotor activity of mice administered with various synthetic cathinones, including 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride. The results indicated dose-dependent increases in locomotor activity, suggesting stimulant properties akin to other known psychoactive substances .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Pyrrolidine Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position : The position of fluorine on the phenyl ring (e.g., 3- vs. 4-) significantly impacts steric and electronic properties. For example, 3-fluorophenyl substitution (target compound) may enhance binding to aromatic pockets in proteins compared to 4-fluorophenyl analogs .

- Backbone Modifications : Addition of a fluoromethyl group (as in ) reduces molecular weight and alters conformational flexibility, critical for optimizing pharmacokinetics .

Piperidine and Piperazine Analogs

Table 2: Heterocyclic Analogs

Key Observations :

- Ring Size : Piperidine (6-membered) and piperazine (6-membered with two nitrogens) analogs offer distinct conformational profiles. Pyrrolidines (5-membered) generally exhibit faster metabolic clearance due to reduced ring stability .

- Bioactivity : Piperazine derivatives like 1-(3-fluorophenyl)piperazine hydrochloride target serotonin receptors, whereas pyrrolidine derivatives are prioritized for kinase inhibition .

Trifluoromethyl-Substituted Derivatives

Example Compounds:

- (R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochloride (Similarity: 0.87 to target compound): The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism, extending half-life in vivo .

- 2-(2-Trifluoromethylphenyl)piperidine hydrochloride : Piperidine backbone with trifluoromethyl substitution shows higher metabolic stability but reduced solubility compared to pyrrolidines .

Biological Activity

4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by case studies and research findings.

The compound is characterized by a pyrrolidine ring substituted with fluorine atoms and a phenyl group. Its molecular structure facilitates interactions with various biological targets, making it a valuable scaffold for drug development.

The biological activity of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. These interactions can lead to modulation of cellular signaling pathways, influencing physiological responses. Notably, research indicates that fluorinated compounds often exhibit enhanced potency and selectivity due to their electronic properties .

Antimicrobial Activity

Research has demonstrated that various pyrrolidine derivatives possess antimicrobial properties. For instance, studies on related compounds have shown significant antibacterial and antifungal activities, suggesting that 4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride may also exhibit similar effects. The presence of halogen substituents, such as fluorine, has been linked to increased bioactivity against pathogenic bacteria .

Anticancer Potential

In vitro studies have evaluated the anticancer activity of pyrrolidine derivatives against several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating potent cytotoxic effects against MDA-MB231 and HCT116 cell lines. The incorporation of fluorine in the structure is believed to enhance the compound's efficacy by improving solubility and metabolic stability .

Case Studies

- Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. Among them, a compound with a similar structure exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, indicating strong potential for further development .

- Antimicrobial Studies : In vitro tests revealed that certain pyrrolidine derivatives effectively inhibited the growth of various bacterial strains. The presence of electron-withdrawing groups was found to enhance antibacterial activity significantly .

Data Summary

| Biological Activity | Tested Compounds | IC50 Values | Notes |

|---|---|---|---|

| Anticancer | Pyrrolidine Derivatives | 42.5 µg/mL (MDA-MB231) | High activity observed |

| Antibacterial | Various Pyrrolidines | Modest to strong inhibition | Fluorinated compounds showed enhanced activity |

| Antifungal | Pyrrolidine Derivatives | Variable | Dependent on structural modifications |

Q & A

Q. What are the key considerations for synthesizing 4-Fluoro-2-(3-fluorophenyl)pyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use chiral auxiliaries or asymmetric catalysis (e.g., enantioselective hydrogenation) to control stereochemistry. For example, Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 131176-03-9) is synthesized with >98% purity via stereospecific routes . Purification via preparative HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Monitor chiral centers using chiral stationary phase HPLC or NMR with chiral shift reagents.

Q. How is the purity of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine hydrochloride validated in research settings?

- Methodological Answer : Analytical methods include:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times to certified reference standards (e.g., 3-fluoro PCP hydrochloride, CAS: 1049718-37-7, provided at 10 mM in solution) .

- Mass Spectrometry : Confirm molecular ions ([M+H]+) and isotopic patterns (e.g., chlorine/fluorine signatures).

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling fluorinated pyrrolidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and neutralize acidic residues (e.g., HCl) with sodium bicarbonate before disposal .

- Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and treat contaminated areas with 10% sodium thiosulfate .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for fluorinated pyrrolidine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates. For example, ICReDD integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on PubChem datasets (e.g., InChIKey: MHEIXSFAQSEARV for pyridine derivatives) accelerate catalyst selection .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of fluorinated arylcyclohexylamines?

- Methodological Answer :

- In Vivo vs. In Vitro Discrepancies : Compare discriminative stimulus effects in rats (e.g., 3-fluoro PCP hydrochloride induces PCP-like responses at ED50 = 1.2 mg/kg) with in vitro receptor binding assays (e.g., NMDA receptor affinity).

- Fluorine Positioning : Use X-ray crystallography to assess how 3- vs. 4-fluoro substitution on the phenyl ring alters steric hindrance and π-π interactions .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, pKa) influencing SAR .

Q. How can advanced spectroscopic techniques characterize dynamic molecular conformations of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine hydrochloride?

- Methodological Answer :

- VT-NMR : Variable-temperature NMR (e.g., 298–373 K) detects ring puckering in pyrrolidine via splitting of diastereotopic protons .

- Solid-State NMR : Probe crystalline lattice effects on fluorine chemical shifts (δF ~ -120 ppm for aromatic vs. -140 ppm for aliphatic fluorine) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine electronegativity effects on electron density at nitrogen centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.